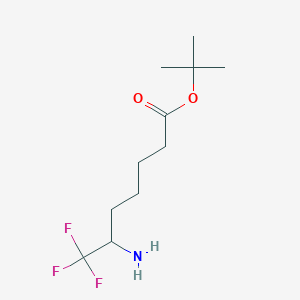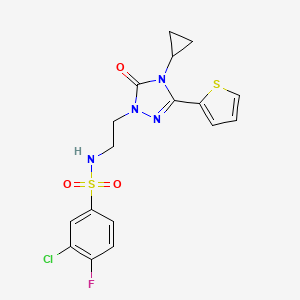![molecular formula C7H12O B2980206 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CAS No. 2091785-54-3](/img/structure/B2980206.png)
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, also known as bicyclo[1.1.1]pentan-1-yl ethanol, is an organic compound with the chemical formula C7H12O . It is characterized by a unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core attached to an ethanol group. This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
BCP derivatives have been used in drug discovery as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes The specific targets of “2-{Bicyclo[11
Mode of Action
The mode of action of BCP derivatives generally involves their ability to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .
Biochemical Pathways
The specific biochemical pathways affected by “2-{Bicyclo[11Bcp derivatives have been found to increase or equal solubility, potency, and metabolic stability of lead compounds .
Pharmacokinetics
The ADME properties of “2-{Bicyclo[11Bcp derivatives have been found to increase the solubility and potency of a medicine, which can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The molecular and cellular effects of “2-{Bicyclo[11Bcp derivatives have been found to decrease non-specific binding of lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide to replace the hydroxyl group with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol has several scientific research applications:
Biology: Its unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, used as a building block in organic synthesis.
Bicyclo[1.1.1]pentan-1-ylmethanol: Similar in structure but with a methanol group instead of ethanol.
Bicyclo[1.1.1]pentan-1-ylamine: Contains an amine group, used in the synthesis of nitrogen-containing compounds.
Uniqueness
This compound is unique due to its combination of the bicyclic core and the ethanol group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in research applications where such structures are required .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOGNYOSMKLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
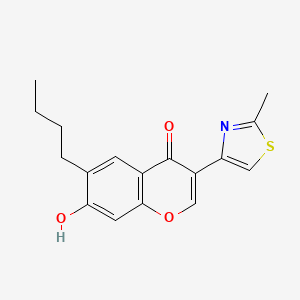
![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)
![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)
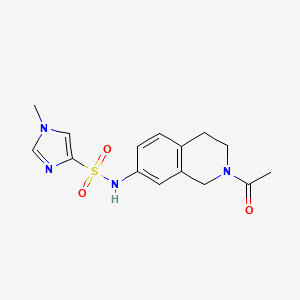
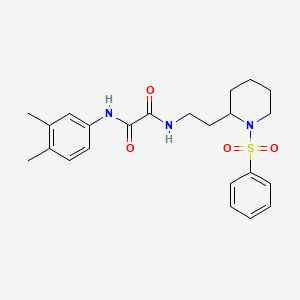
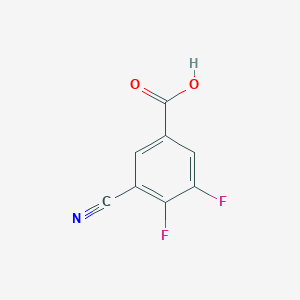
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B2980132.png)
![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)
![2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2980139.png)
![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)
